2,4-Diethoxybenzaldehyde
Overview
Description
2,4-Diethoxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis Applications
- Linkers for Solid Phase Organic Synthesis : Benzaldehyde derivatives like 2,4-Diethoxybenzaldehyde are explored as linkers in solid-phase organic synthesis. They are utilized in the formation of secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides through reductive amination and subsequent derivatization (Swayze, 1997).
- Synthesis of Phenolic Compounds : this compound is used in the synthesis of various phenolic compounds, which have applications in different industrial sectors including pharmaceuticals and agrochemicals (Jin et al., 2012).
Antimicrobial and Antimutagenic Activities
- Antimicrobial and Antifungal Potency : Derivatives of this compound have shown significant antimicrobial and antifungal activities. These properties make them potential candidates for developing new antimicrobial agents (Harohally et al., 2017).
- Antimutagenic Effects : Certain derivatives exhibit bio-antimutagenic effects, indicatingtheir potential in reducing mutation frequencies and thus could be relevant in cancer research and genetics (Watanabe et al., 1988).
Molecular Docking and Enzyme Inhibition Studies
- Enzyme Inhibition Properties : this compound derivatives have been examined for their enzyme inhibition capabilities. This includes studies on carbonic anhydrase and acetylcholinesterase enzymes, which are crucial in various physiological processes (Şahin et al., 2022).
Spectroscopy and Electrochemistry
- Spectroscopic Analysis : Spectroscopic studies, including NMR, IR, and UV/Vis, of this compound derivatives provide insights into their molecular structure and electronic properties. These studies are essential in understanding the physicochemical characteristics of these compounds (Abbas et al., 2016).
- Electrochemical Applications : The redox-active films derived from dihydroxybenzaldehydes, including this compound, show promising electrocatalytic activities, especially in NADH oxidation. This has implications for biosensor development (Pariente et al., 1996).
Mechanism of Action
Target of Action
2,4-Diethoxybenzaldehyde (DMBA) is a reagent used to specifically quantify phlorotannins . Phlorotannins are a type of tannin found in brown algae. They play a crucial role in defense against herbivores and have potential health benefits for humans due to their antioxidant properties .
Mode of Action
DMBA reacts specifically with 1,3- and 1,3,5-substituted phenols, such as phlorotannins, to form a colored product . This reaction allows for the quantification of phlorotannins in a given sample .
Biochemical Pathways
Its primary use is in the detection and quantification of phlorotannins, suggesting it may interact with biochemical pathways involving these compounds .
Pharmacokinetics
Its chemical properties, such as its molecular weight of 16617 and its insolubility in water , may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of DMBA’s action is the formation of a colored product when it reacts with phlorotannins . This color change allows for the quantification of phlorotannins in a sample .
Action Environment
The action of DMBA may be influenced by various environmental factors. For instance, its insolubility in water suggests that it may be less effective in aqueous environments.
Properties
IUPAC Name |
2,4-diethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-10-6-5-9(8-12)11(7-10)14-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWAODQUCDFPGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342992 | |
Record name | 2,4-Diethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22924-16-9 | |
Record name | 2,4-Diethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22924-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.